molecular formula C9H10N2O6 B2807498 Ethyl 4,6-dihydroxy-2-methyl-5-nitronicotinate CAS No. 5244-31-5

Ethyl 4,6-dihydroxy-2-methyl-5-nitronicotinate

Cat. No.: B2807498
CAS No.: 5244-31-5
M. Wt: 242.187
InChI Key: QVVZZSDZBJQNTB-UHFFFAOYSA-N
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Description

Ethyl 4,6-dihydroxy-2-methyl-5-nitronicotinate is a chemical compound with the molecular formula C8H8N2O6 It is known for its unique structure, which includes both hydroxyl and nitro functional groups attached to a nicotinic acid ester backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,6-dihydroxy-2-methyl-5-nitronicotinate typically involves the nitration of 2-methyl-4,6-dihydroxypyridine followed by esterification. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid, maintaining the reaction temperature between 10°C to 20°C to control the exothermic reaction . The resulting nitro compound is then esterified using ethanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dihydroxy-2-methyl-5-nitronicotinate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

Ethyl 4,6-dihydroxy-2-methyl-5-nitronicotinate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4,6-dihydroxy-2-methyl-5-nitronicotinate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including enzyme inhibition and antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4,6-dihydroxy-5-nitronicotinate: Similar structure but lacks the methyl group at the 2-position.

    4,6-Dihydroxy-2-methyl-5-nitropyridine: Similar core structure but without the ester group.

    Ethyl 2,4-dihydroxy-6-methyl-5-nitropyridine-3-carboxylate: Similar functional groups but different substitution pattern.

Uniqueness

Ethyl 4,6-dihydroxy-2-methyl-5-nitronicotinate is unique due to the presence of both hydroxyl and nitro groups on a nicotinic acid ester backbone. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

ethyl 4-hydroxy-2-methyl-5-nitro-6-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O6/c1-3-17-9(14)5-4(2)10-8(13)6(7(5)12)11(15)16/h3H2,1-2H3,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVZZSDZBJQNTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C(=C1O)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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